Bis(triethylsilyl)silyl-triethylsilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to triethylsilyl groups. This compound is part of the broader class of silanes, which are widely utilized in various chemical applications due to their reactivity and ability to form stable bonds with organic molecules. The presence of silicon in its structure imparts distinctive chemical properties that make it valuable in both academic research and industrial applications.
Bis(triethylsilyl)silyl-triethylsilane can be synthesized from triethylsilane and silicon-based reagents through controlled reactions. It falls under the classification of organosilicon compounds, which are compounds containing silicon-carbon bonds. These compounds are significant in organic synthesis, materials science, and surface chemistry due to their versatility and reactivity.
The synthesis of Bis(triethylsilyl)silyl-triethylsilane typically involves hydrosilylation reactions, where triethylsilane reacts with silicon-containing reagents in the presence of catalysts such as platinum or rhodium. The reaction conditions are crucial for achieving high yields and purity.
The molecular structure of Bis(triethylsilyl)silyl-triethylsilane comprises a central silicon atom bonded to two triethylsilyl groups. This configuration leads to a branched structure that influences its chemical behavior.
where Et represents an ethyl group.
Bis(triethylsilyl)silyl-triethylsilane participates in several key chemical reactions:
The compound's reactivity is attributed to the presence of multiple silicon atoms, which can facilitate various transformations in organic synthesis, including the reduction of aldehydes and ketones.
The mechanism by which Bis(triethylsilyl)silyl-triethylsilane operates involves the activation of silicon-hydrogen bonds. This activation allows the compound to donate hydrogen atoms effectively, facilitating reductions in other molecules. The process typically proceeds through nucleophilic attack mechanisms where the silicon atom acts as a Lewis acid, enhancing electrophilic character in reactions with substrates.
Relevant data indicates that Bis(triethylsilyl)silyl-triethylsilane exhibits unique properties that make it suitable for various applications in organic synthesis and materials science.
Bis(triethylsilyl)silyl-triethylsilane finds numerous applications across scientific disciplines:
Hydrosilylation serves as the cornerstone for constructing Si–Si frameworks in this compound. The reaction involves the addition of triethylsilane (Et₃SiH) across unsaturated silicon precursors, such as vinyl- or hydridosilanes, under transition metal or Lewis acid catalysis. Rhodium complexes (e.g., Wilkinson’s catalyst) enable anti-Markovnikov addition, where the silyl group attaches to the terminal carbon of vinylsilanes. This regioselectivity arises from steric constraints and electronic modulation by phosphine ligands [2]. For example, rhodium-catalyzed reactions between HSiEt₃ and alk-1-enes yield alkenyltriethylsilanes—key intermediates for higher-order silanes [2].
Boron-based Lewis acids like tris(pentafluorophenyl)borane [B(C₆F₅)₃] offer complementary activation. Here, the catalyst polarizes the Si–H bond of Et₃SiH, generating electrophilic silylium ions that attack nucleophilic silicon centers in hydridosilane precursors. This facilitates sequential Si–H/Si–Si metathesis, building oligosilane architectures with high chemoselectivity for primary over secondary silanes [1]. Platinum catalysts (e.g., Karstedt’s catalyst) further enhance efficiency in nonpolar solvents like toluene by minimizing steric congestion during Si–Si coupling [5].
Table 1: Catalytic Systems for Hydrosilylation-Based Synthesis
Catalyst Type | Substrate Scope | Regioselectivity | Functional Group Tolerance |
---|---|---|---|
Rh(I) complexes | Vinylsilanes, alkynes | anti-Markovnikov | Halides, esters |
B(C₆F₅)₃ | Hydridosilanes, alkoxysilanes | Primary > Secondary | Ethers, olefins |
Pt(0)-divinyltetramethyldisiloxane | Allylsilanes | anti-Markovnikov | Carbonyls, amines |
Radical pathways bypass the need for metal catalysts by leveraging silicon-centered radicals. Tris(trimethylsilyl)silane [(Me₃Si)₃SiH] serves as a mechanistic analog, where photolytic or thermal initiation (e.g., AIBN) generates the (Me₃Si)₃Si• radical. This species abstracts hydrogen or halogen atoms from silane precursors, creating silyl radicals that dimerize or oligomerize via Si–Si bond formation [3] [8]. Adapting this to triethylsilane systems, Et₃Si• radicals form through Et₃B/O₂ initiation at ambient temperatures. These radicals add across vinyltriethylsilane double bonds, propagating chains that yield branched oligosilanes like bis(triethylsilyl)silyl derivatives [3].
Thiols act as polarity-reversal catalysts in aqueous or oxygen-sensitive reactions. For instance, 2-mercaptoethanol accelerates hydrogen transfer from Et₃SiH to carbon- or silicon-centered radicals via thiyl intermediates. This suppresses undesired siloxane formation (from Et₃SiH/O₂ reactions) and enables radical cascades under mild conditions [3]. Rate constants for alkyl radical quenching by Et₃SiH/thiol systems approach 10⁸ M⁻¹s⁻¹, ensuring efficient chain propagation [8].
Palladium and iron catalysts enable direct Si–Si bond formation through cross-coupling. The Sonogashira-type coupling of halosilanes with alkynylsilanes exemplifies this. Using Pd(OAc)₂ and bulky phosphines (e.g., tricyclohexylphosphine), bromo(triethyl)silane couples with ethynyltriethylsilane, generating silylated acetylenes. Subsequent hydrosilylation or reduction yields the target oligosilane [4]. Sterically demanding ligands prevent catalyst poisoning by silicon heteroatoms and suppress β-hydride elimination, which would otherwise degrade Si–Si linkages [1].
Iron(III) oxo acetate with chlorotrimethylsilane (TMSCl) co-catalyzes reductive coupling of chlorosilanes. TMSCl activates Si–Cl bonds via trans-silylation, forming hypervalent silicate intermediates. Iron then mediates chloride abstraction, enabling nucleophilic attack by Et₃Si⁻ equivalents to forge Si–Si bonds. This system operates in ethyl acetate at 25°C, tolerating esters and carboxylic acids [1].
Table 2: Transition Metal Systems for Si–Si Coupling
Metal/Ligand System | Silane Substrates | Key Additives | Yield Range |
---|---|---|---|
Pd(OAc)₂ / PCy₃ | Bromo(triethyl)silane, ethynyltriethylsilane | CuI, amine base | 60–85% |
Fe(III) oxo acetate / TMSCl | Chloro(triethyl)silane | Triethylsilane | 70–92% |
RhCl(PPh₃)₃ | Hydridosilanes, vinylsilanes | None | 65–90% |
The Si–Si bond formation hinges on two primary pathways: nucleophilic displacement and radical recombination. In Lewis acid-catalyzed reactions (e.g., with B(C₆F₅)₃), Et₃SiH undergoes heterolytic cleavage to generate Et₃Si⁺ and [HB(C₆F₅)₃]⁻. The silylium ion attacks the silicon atom of a hydridosilane (H–SiR₃), displacing H₂ and forming a Si–Si bond. The hydride byproduct reduces another silyl cation, closing the catalytic cycle [1] [6].
Radical-mediated mechanisms follow a chain sequence:
Steric effects critically influence bond-formation efficiency. Tertiary silanes (e.g., (Et₃Si)₃SiH) exhibit slower reaction kinetics than primary silanes due to congestion at silicon, necessitating elevated temperatures or prolonged reaction times [1] [6].
Solvent polarity dictates ion-pair stability in ionic mechanisms. Dichloromethane enhances silylium ion lifetimes in B(C₆F₅)₃-catalyzed reactions, whereas ethereal solvents (THF) coordinate to Lewis acids, deactivating catalysts. For radical pathways, nonpolar solvents (benzene) minimize chain-transfer side reactions and stabilize silyl radicals [3] [7]. Hydrolysis studies of analogous silanes confirm that aqueous methanol mixtures accelerate Si–O bond formation but inhibit Si–Si coupling. Anhydrous conditions are thus essential for high-yielding oligosilane synthesis [7].
Ligands fine-tune metal catalysts by modulating steric and electronic parameters. Bulky phosphines (tricyclohexylphosphine) prevent dimerization of palladium intermediates and increase electrophilicity at silicon. Bidentate ligands like 1,2-bis(dicyclohexylphosphino)ethane (DCPE) favor decarbonylative Si–Si coupling over simple reduction by stabilizing transient Pd–Si species [1] [4]. In rhodium systems, electron-deficient arylphosphines accelerate oxidative addition of Si–H bonds but may promote undesired β-silyl elimination in vinylsilanes [2].
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